{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a piperazine ring, a pyridine moiety, and a tetrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridine and tetrazole groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific receptors or enzymes makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its versatility and reactivity make it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of {4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Properties
Molecular Formula |
C19H21N7O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H21N7O/c27-19(17-6-1-2-7-18(17)26-15-21-22-23-26)25-13-11-24(12-14-25)10-8-16-5-3-4-9-20-16/h1-7,9,15H,8,10-14H2 |
InChI Key |
MGZMGJSDQNZGQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
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